molecular formula C5H4N3+ B14673259 3-Pyridinediazonium CAS No. 35332-74-2

3-Pyridinediazonium

Cat. No.: B14673259
CAS No.: 35332-74-2
M. Wt: 106.11 g/mol
InChI Key: YRAXWUBIFFTPLB-UHFFFAOYSA-N
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Description

3-Pyridinediazonium: is a diazonium compound derived from pyridine. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The diazonium group is characterized by the presence of a nitrogen-nitrogen triple bond, making these compounds highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium can be synthesized through the diazotization of 3-aminopyridine. The process involves the reaction of 3-aminopyridine with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the highly reactive diazonium intermediates safely. The use of automated systems can also help in maintaining the low temperatures required for the stability of the diazonium salts .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinediazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Halopyridines, hydroxypyridines, and cyanopyridines.

    Coupling: Azo dyes.

    Reduction: 3-aminopyridine.

Mechanism of Action

The reactivity of 3-pyridinediazonium is primarily due to the presence of the diazonium group, which can readily participate in electrophilic substitution reactions. The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products. The mechanism often involves the formation of a highly reactive aryl cation intermediate, which then reacts with the nucleophile .

Comparison with Similar Compounds

Uniqueness: 3-Pyridinediazonium is unique due to its position on the pyridine ring, which can influence the reactivity and the types of products formed. The position of the diazonium group can affect the electronic distribution in the molecule, leading to different reactivity patterns compared to its isomers .

Properties

CAS No.

35332-74-2

Molecular Formula

C5H4N3+

Molecular Weight

106.11 g/mol

IUPAC Name

pyridine-3-diazonium

InChI

InChI=1S/C5H4N3/c6-8-5-2-1-3-7-4-5/h1-4H/q+1

InChI Key

YRAXWUBIFFTPLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)[N+]#N

Origin of Product

United States

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